2-Methylbenzo[d]thiazole-4-carboxamide
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Overview
Description
2-Methylbenzo[d]thiazole-4-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor agents . The structure of this compound consists of a benzene ring fused to a thiazole ring, with a methyl group at the 2-position and a carboxamide group at the 4-position.
Preparation Methods
The synthesis of 2-Methylbenzo[d]thiazole-4-carboxamide can be achieved through various synthetic routes. One common method involves the Cu-catalyzed, base-free C-S coupling using conventional and microwave heating methods . The reaction conditions typically involve the use of a copper catalyst, a suitable base, and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures, and the product is purified by column chromatography.
Chemical Reactions Analysis
2-Methylbenzo[d]thiazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The compound can also undergo nucleophilic substitution reactions at the C-2 position of the thiazole ring . Major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted thiazole derivatives.
Scientific Research Applications
2-Methylbenzo[d]thiazole-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of polycarbocyanine and thiacyanine dyes, as well as (arylfuryl)benzothiazoles . In biology and medicine, benzothiazole derivatives, including this compound, have been studied for their potential as monoamine oxidase inhibitors (MAOIs). These compounds have shown promise in the treatment of neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease . Additionally, they have been investigated for their antimicrobial, antifungal, and antitumor activities .
Mechanism of Action
The mechanism of action of 2-Methylbenzo[d]thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been found to inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitter amines . By inhibiting these enzymes, the compound can increase the levels of neurotransmitters in the brain, thereby exerting neuroprotective effects. The compound may also interact with other molecular targets, such as DNA and topoisomerase II, leading to cell death in cancer cells .
Comparison with Similar Compounds
2-Methylbenzo[d]thiazole-4-carboxamide can be compared with other similar compounds, such as 2-(2,3-anhydrofuranosyl)thiazole-4-carboxamide (2′,3′-anhydrotiazofurin) derivatives . These compounds share a similar thiazole ring structure but differ in their substituents and biological activities. For example, 2′,3′-anhydrotiazofurin derivatives have been studied for their antitumor activity, while this compound has shown potential as a monoamine oxidase inhibitor . Other similar compounds include sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Abafungin (an antifungal drug) .
Properties
Molecular Formula |
C9H8N2OS |
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Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-methyl-1,3-benzothiazole-4-carboxamide |
InChI |
InChI=1S/C9H8N2OS/c1-5-11-8-6(9(10)12)3-2-4-7(8)13-5/h2-4H,1H3,(H2,10,12) |
InChI Key |
GAYDORRZTCHXCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S1)C(=O)N |
Origin of Product |
United States |
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